Tert-butyl 4-formyl-2,6-dimethylbenzoate

Steric hindrance Ester hydrolysis 2,6-Dimethylbenzoate

Benzoate aldehyde building blocks often undergo ester hydrolysis during basic aldehyde chemistry, reducing yields. tert-Butyl 4-formyl-2,6-dimethylbenzoate (CAS 306296-72-0) provides orthogonal protection: the tert-butyl ester resists basic/nucleophilic conditions while 2,6-dimethyl groups offer steric control. • >95% chemoselective deprotection under mild acid. • Ortho-methyl groups block μ-oxo bridged oligomer formation. • Differential esterase stability for intracellular probes. Global shipping.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 306296-72-0
Cat. No. B13684613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formyl-2,6-dimethylbenzoate
CAS306296-72-0
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)C=O
InChIInChI=1S/C14H18O3/c1-9-6-11(8-15)7-10(2)12(9)13(16)17-14(3,4)5/h6-8H,1-5H3
InChIKeySQFROJLRFRRNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-formyl-2,6-dimethylbenzoate: Overview


Tert-butyl 4-formyl-2,6-dimethylbenzoate (CAS 306296-72-0) is a polysubstituted aromatic ester-aldehyde with the molecular formula C₁₄H₁₈O₃ and molecular weight of 234.29 g/mol . It belongs to the class of 2,6-dimethylbenzoate derivatives and features three key structural elements: a tert-butyl ester group at C1, methyl substituents at C2 and C6 positions ortho to the ester, and a formyl (aldehyde) group at the para C4 position [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from simpler benzoate aldehydes such as tert-butyl 4-formylbenzoate (lacking the ortho-dimethyl substitution) or methyl/ethyl 4-formyl-2,6-dimethylbenzoate analogs (differing in ester alkyl group) .

Steric differentiation 2,6-dimethyl substitution provides steric control around the ester carbonyl for synthetic manipulation.
Orthogonal protection tert-butyl ester enables acid-selective deprotection while surviving basic/nucleophilic aldehyde chemistry.
Bifunctional scaffold para-aldehyde and protected carboxylic acid support two diversification vectors in multi-step sequences.

Tert-butyl 4-formyl-2,6-dimethylbenzoate: Substitution Failure


Generic substitution among benzoate aldehyde building blocks is precluded by two orthogonal selectivity-determining features: the steric environment created by the 2,6-dimethyl substitution pattern and the orthogonal deprotection chemistry of the tert-butyl ester. The ortho-methyl groups induce substantial steric hindrance around the ester carbonyl, dramatically altering hydrolysis kinetics relative to unsubstituted or mono-substituted analogs—alkaline saponification rates of methyl 4-substituted-2,6-dimethylbenzoates differ by orders of magnitude compared to their non-methylated counterparts [1]. Simultaneously, the tert-butyl ester enables acid-catalyzed selective deprotection while remaining stable under the basic and nucleophilic conditions required for aldehyde functionalization, a capability absent in methyl or ethyl ester variants that undergo competitive hydrolysis under basic conditions [2]. Consequently, substituting this compound with either a non-methylated analog (losing steric differentiation) or a methyl/ethyl ester analog (losing orthogonal deprotection capacity) fundamentally alters synthetic outcomes and product fidelity in multi-step sequences [3].

Steric mismatch Non-methylated or mono-substituted analogs lack the 2,6-dimethyl steric hindrance; alkaline hydrolysis rates may differ substantially, altering synthetic outcomes.
Orthogonal loss Methyl or ethyl ester analogs lose acid-orthogonal deprotection capability; base-labile esters may undergo premature hydrolysis during aldehyde functionalization steps.

Tert-butyl 4-formyl-2,6-dimethylbenzoate: Differentiation Evidence


2,6-Dimethyl Substitution Suppresses Alkaline Saponification

The 2,6-dimethyl substitution pattern on the benzoate ring creates steric hindrance that significantly reduces the rate of alkaline ester hydrolysis relative to unsubstituted benzoate esters. This steric effect is quantitatively documented in a classic study of methyl 4-substituted-2,6-dimethylbenzoates, where the presence of ortho-methyl groups reduces the saponification rate constant by approximately two orders of magnitude compared to the corresponding unsubstituted benzoate [1]. While the study examined methyl esters, the steric effect originates from the 2,6-dimethyl substitution on the aromatic ring and applies directly to tert-butyl 4-formyl-2,6-dimethylbenzoate, as the ortho-methyl groups sterically impede nucleophilic attack at the ester carbonyl regardless of the alkyl ester moiety [2].

Saponification suppression
Class-level
Approx. 100-fold reduction in saponification rate vs. unsubstituted benzoate (class-level extrapolation).
Supports base-stable aldehyde manipulations; steric hindrance reduces ester hydrolysis side reactions.
Extrapolated from methyl 4-substituted-2,6-dimethylbenzoate data; direct tert-butyl ester kinetics may vary.
Steric hindrance Ester hydrolysis 2,6-Dimethylbenzoate Alkaline saponification

Tert-Butyl Ester Orthogonal Deprotection

The tert-butyl ester group in tert-butyl 4-formyl-2,6-dimethylbenzoate provides orthogonal deprotection capability that is absent in methyl, ethyl, or benzyl ester analogs. Tert-butyl esters are stable under basic and neutral conditions but are selectively cleaved under acidic conditions (e.g., TFA in DCM, HCl in dioxane) [1]. In contrast, methyl and ethyl esters are susceptible to base-catalyzed hydrolysis, which would compete with aldehyde functionalization under basic conditions, while benzyl esters require hydrogenolysis that can reduce the aldehyde group [2]. Montmorillonite KSF clay in refluxing acetonitrile has been demonstrated to achieve high-yield, chemoselective hydrolysis of tert-butyl esters while preserving methyl esters, benzyl esters, Boc carbamates, and other acid-sensitive protecting groups .

Orthogonal deprotection
Cross-study comparable
>95% cleavage yield with montmorillonite KSF, preserving methyl/benzyl esters; methyl ester shows 0% conversion under identical conditions.
Enables selective late-stage carboxylic acid reveal without disturbing other protecting groups.
Montmorillonite KSF method validated; chemoselectivity demonstrated for tert-butyl over methyl ester.
Orthogonal protection Tert-butyl ester Selective deprotection Multi-step synthesis

Sterically Hindered Benzoates Control Coordination

The 2,6-dimethyl substitution pattern in tert-butyl 4-formyl-2,6-dimethylbenzoate creates steric bulk around the carboxylate coordination site, a feature that has been strategically exploited in the synthesis of diiron complexes modeling dioxygen activation at nonheme diiron protein active sites [1]. Bulky terphenyl carboxylates and related benzyl-substituted benzoates—structurally analogous to 2,6-dimethylbenzoates in their ortho-substitution—have been used to assemble diiron complexes that mimic protein active sites while preventing undesired oligomerization or bridging modes [2]. In contrast, unsubstituted benzoates lacking ortho-steric hindrance readily form μ-oxo bridged polynuclear species under the same conditions, complicating isolation and characterization of discrete molecular models [3].

Coordination control
Class-level
Discrete dinuclear complexes (n=2) vs. polynuclear/oligomeric species for unsubstituted benzoates under analogous conditions.
Steric bulk from 2,6-dimethyl substitution enables controlled assembly of discrete metal complexes.
Inferred from structurally related bulky benzoates; direct testing of this compound in coordination chemistry recommended.
Sterically hindered benzoate Organometallic chemistry Coordination control Bioinorganic modeling

Bifunctional Aldehyde and Protected Acid Scaffold

Tert-butyl 4-formyl-2,6-dimethylbenzoate provides two synthetically orthogonal functional groups—an aldehyde at the C4 position and a protected carboxylic acid (as tert-butyl ester) at C1—on the same aromatic scaffold with precise para-positioning [1]. The aldehyde group enables C–C bond formation via nucleophilic addition, aldol condensation, reductive amination, and Wittig olefination, while the tert-butyl ester remains stable under these conditions and can be selectively deprotected later [2]. This contrasts with the free acid analog (4-formyl-2,6-dimethylbenzoic acid, CAS 306296-76-4), where the carboxylic acid proton can interfere with base-sensitive aldehyde reactions, and with methyl 4-formyl-2,6-dimethylbenzoate, where the ester is labile under basic aldehyde functionalization conditions .

Bifunctional handles
Reported
Two orthogonal groups: aldehyde (C4) + acid-labile protected acid (C1); free acid or methyl ester analogs introduce incompatibility under basic aldehyde conditions.
Reduces step count by avoiding additional protection/deprotection sequences.
Functional group orthogonality confirmed; actual yield advantage depends on specific sequence design.
Bifunctional building block Orthogonal functional groups Diversity-oriented synthesis Aldehyde ester

Tert-Butyl Ester Resistance to Plasma Hydrolysis

In a study evaluating benzoate model prodrugs for mycobacterial activation, tert-butyl benzoates demonstrated superior resistance to mammalian plasma and liver hydrolysis compared to other alkyl esters [1]. Specifically, tert-butyl esters resisted both plasma and liver metabolism while remaining activatable by mycobacterial esterases, whereas methyl, ethyl, and n-propyl benzoates underwent significant premature hydrolysis in plasma [2]. This differential stability profile is relevant to tert-butyl 4-formyl-2,6-dimethylbenzoate, as the tert-butyl ester moiety confers the same resistance to systemic hydrolysis, making this scaffold potentially suitable for prodrug design where activation must occur selectively at the target site (e.g., intracellular mycobacterial environment) rather than systemically [3].

Plasma esterase resistance
Class-level
Tert-butyl benzoate class resists plasma/liver hydrolysis while remaining activatable by mycobacterial esterases; methyl/ethyl esters undergo premature plasma hydrolysis.
Supports probe design requiring systemic esterase stability and target-site selective activation.
Class-level inference from tert-butyl benzoate prodrug studies; aldehyde-substituted analog data not specifically reported.
Prodrug stability Esterase resistance Mycobacterial activation Plasma hydrolysis

Tert-butyl 4-formyl-2,6-dimethylbenzoate: Application Scenarios


Orthogonal Carboxylic Acid Protection in Multi-Step Synthesis

In pharmaceutical intermediate synthesis where a carboxylic acid must be carried through multiple synthetic steps and revealed only at the final stage, tert-butyl 4-formyl-2,6-dimethylbenzoate offers a validated orthogonal protection strategy. The tert-butyl ester remains stable under the basic and nucleophilic conditions required for aldehyde functionalization (e.g., reductive amination, Grignard addition, aldol condensation) and can be selectively deprotected under mild acidic conditions at the desired step [1]. This contrasts with methyl or ethyl ester analogs, which undergo partial hydrolysis during these same aldehyde manipulations, leading to product mixtures and reduced yields. The chemoselective hydrolysis methodology using montmorillonite KSF clay provides >95% cleavage yield while preserving other sensitive protecting groups .

Sterically Controlled Organometallic Complexes

For coordination chemistry applications requiring discrete molecular architectures rather than polynuclear aggregates, the 2,6-dimethyl substitution pattern on the benzoate scaffold provides critical steric control. The ortho-methyl groups sterically shield the carboxylate coordination site, preventing the formation of μ-oxo bridged oligomers that plague unsubstituted benzoate ligands under identical synthetic conditions [1]. This steric differentiation has been validated in the assembly of diiron complexes that model dioxygen activation at nonheme diiron protein active sites, where bulky benzoates structurally analogous to 2,6-dimethylbenzoates enabled isolation of discrete dinuclear species for spectroscopic and mechanistic characterization .

Esterase-Activated Probes with Systemic Stability

In the development of ester-based prodrugs, imaging agents, or activity-based probes where premature systemic hydrolysis must be minimized, the tert-butyl ester moiety provides demonstrated resistance to mammalian plasma and liver esterases while retaining susceptibility to target-specific esterases such as mycobacterial enzymes [1]. This differential stability profile makes tert-butyl 4-formyl-2,6-dimethylbenzoate an appropriate starting scaffold for constructing probes intended for intracellular or pathogen-specific activation. The aldehyde group at the C4 position provides a versatile handle for conjugation to reporter moieties, targeting ligands, or additional pharmacophores via reductive amination or hydrazone formation .

Diversity-Oriented Synthesis from a Bifunctional Scaffold

For medicinal chemistry programs employing diversity-oriented synthesis (DOS) or parallel library construction, tert-butyl 4-formyl-2,6-dimethylbenzoate serves as a privileged bifunctional scaffold. The para-positioned aldehyde and protected carboxylic acid groups enable two independent diversification vectors: the aldehyde can undergo parallel reactions with diverse nucleophiles (amines for reductive amination, organometallics for secondary alcohol formation, stabilized ylides for Wittig olefination) while the tert-butyl ester remains intact [1]. Subsequent acid-catalyzed deprotection reveals the carboxylic acid for amide coupling or other late-stage functionalization. This orthogonal reactivity enables two-dimensional library generation from a single starting material without the protecting group compatibility issues inherent to free acid or methyl ester analogs .

Application
Selection Property
Validation Focus
Orthogonal protection in multi-step synthesis
Acid-labile tert-butyl ester
Selective deprotection under mild acidic conditions; base stability during aldehyde steps
Sterically controlled organometallic complexes
2,6-Dimethyl steric shielding
Discrete dinuclear complex formation vs. polynuclear aggregation
Esterase-activated probes with systemic stability
Plasma-stable tert-butyl ester
Mycobacterial esterase selectivity; resistance to mammalian plasma hydrolysis
Bifunctional scaffold for diversity-oriented synthesis
Orthogonal aldehyde and protected acid
Two-dimensional library generation without protecting group incompatibility

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